(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-13-19-17(12-21(13)2)29(25,26)23-7-4-6-22(8-9-23)18(24)14-11-16(28-20-14)15-5-3-10-27-15/h3,5,10-12H,4,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMSMMSZSISQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C15H18N4O3S
- Molecular Weight : 342.39 g/mol
- IUPAC Name : (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Antimicrobial Properties
Recent studies have indicated that compounds containing the imidazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to the one have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.
Anticancer Activity
Compounds derived from imidazole and diazepane structures have been evaluated for their anticancer potential. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) . The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. In animal models, it was observed that treatment with similar imidazole derivatives resulted in reduced levels of TNF-alpha and IL-6, indicating a significant anti-inflammatory effect .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of imidazole derivatives were synthesized and tested for their anticancer properties. One derivative exhibited an IC50 value of 0.5 µM against the HT-29 cell line, which is significantly lower than standard chemotherapeutic agents . This suggests that modifications to the imidazole ring can enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of imidazole-based compounds revealed that one derivative showed a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli . This study underscores the potential for developing new antimicrobial agents based on this chemical scaffold.
Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that similar compounds can activate pyruvate kinase M2 (PKM2), an enzyme linked to cancer metabolism. This activation may alter metabolic pathways in cancer cells, potentially inhibiting tumor growth. For instance, compounds related to this structure have demonstrated significant efficacy against various cancer cell lines in National Cancer Institute (NCI) assays, showing promising results in cell growth inhibition .
Neuroprotective Effects
Compounds with similar structural features have been studied for their neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems or reduction of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Properties
The sulfonyl group present in the compound may confer anti-inflammatory properties by inhibiting pro-inflammatory cytokines or pathways. This application is particularly relevant in the context of chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted by the NCI evaluated the anticancer activity of a structurally similar compound through a single-dose assay across multiple cancer cell lines. The results indicated an average cell growth inhibition rate of approximately 12.53%, highlighting the compound's potential as a therapeutic agent against cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its hybrid heterocyclic framework. Below is a systematic comparison with structurally related compounds reported in the literature:
Imidazole-Based Sulfonyl Derivatives
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): This nitroimidazole derivative shares the 1,2-dimethylimidazole core but lacks the sulfonyl-diazepane and isoxazole-furan systems. The nitro group at position 5 enhances electrophilicity, contrasting with the sulfonyl group in the target compound, which may improve solubility and hydrogen-bonding capacity.
- 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols (): These derivatives incorporate aromatic alcohols instead of the diazepane-isoxazole system. However, the absence of a seven-membered diazepane ring reduces conformational flexibility, which may impact binding to biological targets .
Triazole and Thiazole Sulfonyl Analogues
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole derivative features a sulfonylphenyl group and a difluorophenyl substituent. The fluorine atoms enhance metabolic stability and lipophilicity, whereas the furan-isoxazole system in the target compound may confer improved π-π stacking interactions .
Isostructural Thiazole-Triazole Hybrids ():
These compounds combine thiazole and triazole rings with fluorophenyl groups. Their near-planar structures (except for one fluorophenyl group) differ from the target compound’s three-dimensional diazepane scaffold. The rigid planar core in these analogs may limit bioavailability compared to the target compound’s flexible diazepane, which could adapt to binding pockets .
Benzimidazole and Indole Derivatives
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles ():
Benzimidazole derivatives exhibit fused aromatic systems, increasing rigidity and metabolic resistance. The fluorophenyl and benzodioxole groups enhance electron-withdrawing effects, whereas the target compound’s furan-isoxazole moiety offers a balance of electron-rich (furan) and electron-deficient (isoxazole) regions for diverse interactions .- Indole-Imidazole Hybrids (): Compounds like 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one integrate indole and imidazole systems. The bromine substituent increases molecular weight and hydrophobicity, whereas the target compound’s sulfonyl group may improve aqueous solubility. The diazepane ring’s flexibility could also enhance pharmacokinetic profiles compared to rigid indole-imidazole hybrids .
Comparative Data Table
Research Implications and Gaps
- Synthetic Routes : TDAE-mediated coupling () or sodium ethoxide-driven nucleophilic substitutions () could be adapted for synthesizing the diazepane-isoxazole linkage.
- Pharmacokinetics : The diazepane ring’s flexibility may improve oral bioavailability compared to rigid analogs .
Limitations : Direct experimental data (e.g., IC50, LogP) for the target compound are absent in the provided evidence. Further studies are required to validate its synthesis, stability, and biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
